

Spectroscopic Characterization of (3-(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-(Bromomethyl)oxetan-3-yl)methanol

Cat. No.: B1268106

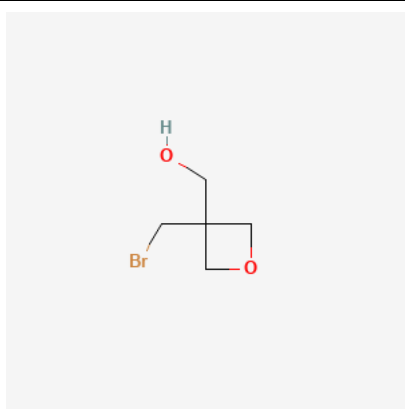
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound **(3-(Bromomethyl)oxetan-3-yl)methanol**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic data and experimental methodologies.

Compound Identification

IUPAC Name	(3-(Bromomethyl)oxetan-3-yl)methanol
Synonyms	3-Bromomethyl-3-oxetanemethanol, [3-(Bromomethyl)-3-oxetanyl]methanol
CAS Number	22633-44-9
Molecular Formula	C ₅ H ₉ BrO ₂
Molecular Weight	181.03 g/mol
Chemical Structure	



Spectroscopic Data

The following sections present the available spectroscopic data for **(3-(Bromomethyl)oxetan-3-yl)methanol**, organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
4.45	Singlet	4H	Oxetane ring protons (-CH ₂ -O-CH ₂ -)
4.00	Singlet	2H	Methylene protons of the hydroxymethyl group (-CH ₂ OH)
3.70	Singlet	2H	Methylene protons of the bromomethyl group (-CH ₂ Br)
2.6	Broad Singlet	1H	Hydroxyl proton (-OH)

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a thorough search of available scientific databases, experimental ¹³C NMR data for **(3-(Bromomethyl)oxetan-3-yl)methanol** could not be located. For structurally similar oxetane derivatives, the quaternary carbon of the oxetane ring typically appears in the range of 40-50 ppm, the oxetane methylene carbons (-CH₂-O-) around 75-85 ppm, the hydroxymethyl carbon (-CH₂OH) in the range of 60-70 ppm, and the bromomethyl carbon (-CH₂Br) around 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Medium, Broad	O-H stretching vibration of the hydroxyl group

Sample Preparation: Neat

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Abundance	Assignment
182	[M+H] ⁺	Molecular ion peak corresponding to a molecular mass of 181[1]

Ionization Mode: Q+1 mode[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **(3-(Bromomethyl)oxetan-3-yl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.
- Place a small drop of neat **(3-(Bromomethyl)oxetan-3-yl)methanol** directly onto the ATR crystal or between two salt plates to form a thin film.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty accessory should be collected prior to sample analysis.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **(3-(Bromomethyl)oxetan-3-yl)methanol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

Data Acquisition (ESI-MS):

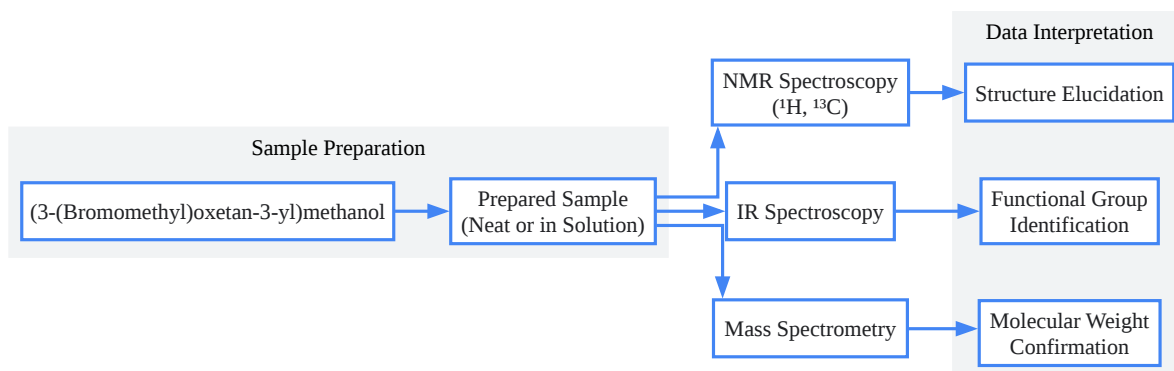
- Ionization Mode: Positive ion mode ($[M+H]^+$).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.

Data Processing:

- Analyze the resulting mass spectrum to identify the molecular ion peak.
- Identify any significant fragment ions and propose their structures based on the fragmentation pattern.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.



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References

- 1. connectjournals.com [connectjournals.com]
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